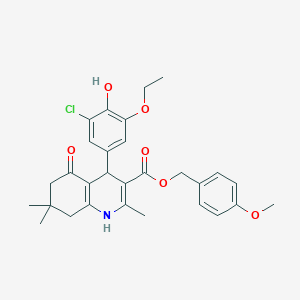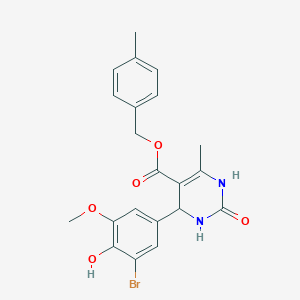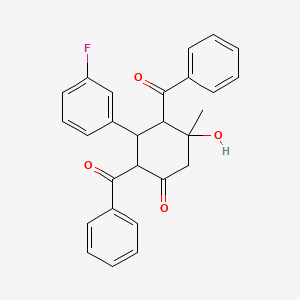![molecular formula C21H18ClNO4S B5068812 phenyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5068812.png)
phenyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, commonly known as CMPSG, is a chemical compound that has been widely used in scientific research for various purposes. It is a derivative of glycine and belongs to the class of sulfonyl glycinates. CMPSG has been found to have several biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
CMPSG acts as a glycine receptor agonist, binding to the glycine receptor and activating it. This results in the opening of chloride channels, leading to hyperpolarization of the cell membrane and inhibition of neurotransmitter release. This mechanism of action is responsible for the antinociceptive and anti-inflammatory effects of CMPSG.
Biochemical and physiological effects:
CMPSG has been found to have several biochemical and physiological effects. It has been shown to inhibit the release of glutamate, a neurotransmitter involved in pain transmission. This results in the antinociceptive effects of CMPSG. It has also been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Additionally, CMPSG has been found to inhibit the growth of cancer cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CMPSG in lab experiments is its specificity for the glycine receptor. This allows researchers to study the role of glycine receptors in various biological processes. However, one of the limitations of using CMPSG is its low solubility in water, which can make it difficult to administer in some experiments. Additionally, CMPSG has a short half-life, which can make it difficult to maintain a consistent concentration in experiments.
Future Directions
There are several potential future directions for the use of CMPSG in scientific research. One potential direction is the development of new analgesic drugs based on the antinociceptive effects of CMPSG. Another potential direction is the development of new cancer therapies based on the ability of CMPSG to inhibit the growth of cancer cells. Additionally, the anti-inflammatory properties of CMPSG make it a potential candidate for the treatment of inflammatory diseases. Further research is needed to fully understand the potential applications of CMPSG in these areas.
Synthesis Methods
The synthesis of CMPSG involves the reaction of 3-chlorobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine ethyl ester to yield CMPSG.
Scientific Research Applications
CMPSG has been used in various scientific research studies, including those related to neuroscience, cancer, and inflammation. In neuroscience, CMPSG has been used as a tool to study the role of glycine receptors in the central nervous system. It has also been found to have antinociceptive effects, making it a potential candidate for the development of new analgesic drugs. In cancer research, CMPSG has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Inflammation research has also shown that CMPSG has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
phenyl 2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S/c1-16-10-12-20(13-11-16)28(25,26)23(18-7-5-6-17(22)14-18)15-21(24)27-19-8-3-2-4-9-19/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOZLBQNNUKKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5068733.png)
![N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068735.png)
![5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5068737.png)
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5068770.png)
![4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5068773.png)
![N-ethyl-2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5068781.png)
![N-(tert-butyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5068789.png)
![N-{1-[1-(cyclopropylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5068793.png)


